6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a carbaldehyde functional group at the 3-position and two methyl substituents at the 6-position of the saturated pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting microbial infections and enzymatic pathways . Its CAS Registry Number is 1256784-26-5, and it is commercially available through specialized suppliers (e.g., SCHEMBL3551214) . The dimethyl substitution likely enhances its lipophilicity and steric profile, which may influence its pharmacokinetic properties and binding affinity compared to simpler analogues.
Properties
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-3-9-11-5-8(6-13)12(9)7-10/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXKSLPDNIOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC=C(N2C1)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound is characterized by a unique imidazo[1,2-a]pyridine core structure that facilitates various interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- CAS Number : 2408962-15-0
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated varying degrees of effectiveness in inhibiting bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have shown that it induces apoptosis and inhibits cell proliferation.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of the compound on MCF-7 cells:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been shown to reduce reactive oxygen species (ROS) levels and improve cell viability.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors which may contribute to its neuroprotective effects.
Research Findings
Several studies have reported on the synthesis and biological evaluation of this compound and its derivatives:
-
Synthesis Methodology :
- The synthesis typically involves cyclization reactions starting from appropriate precursors under controlled conditions.
- Common solvents include ethanol and dichloromethane.
-
Biological Evaluation :
- Compounds were evaluated using standard assays such as MTT for cytotoxicity and agar diffusion for antimicrobial activity.
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Comparative Studies :
- Compared with structurally similar compounds like 5,6-dimethyl-1H-pyrrole derivatives which showed lower biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is highly versatile. Key structural analogues include:
Key Observations:
- Substituent Impact on Bioactivity : The presence of hydrazone moieties (e.g., in compounds 8d–f) correlates with antibacterial activity, likely due to enhanced hydrogen bonding with microbial targets . In contrast, the dimethyl and carbaldehyde groups in the target compound may prioritize reactivity (e.g., aldehyde participation in condensation reactions) over direct antimicrobial effects.
- Electrophilic vs. Lipophilic Groups : Chloro substituents (as in ) introduce sites for covalent binding, whereas dimethyl groups (as in the target compound) may improve membrane permeability.
- Synthetic Utility: The carbaldehyde group in the target compound serves as a synthetic handle for derivatization, analogous to the use of trichloroacetimidate glycosyl donors in glycosylation reactions (e.g., compound 23 in ).
Spectral and Analytical Comparisons
- NMR Data: The target compound’s ¹H NMR would show characteristic aldehyde proton signals (~9–10 ppm), distinct from the nitro or cyano-substituted analogues (e.g., 1l and 2c in ), which exhibit downfield shifts due to electron-withdrawing effects.
- Mass Spectrometry : HRMS data for similar compounds (e.g., 2c: [M+H]⁺ calc. 550.0978, found 550.0816 ) demonstrate high accuracy in structural confirmation, a standard applicable to the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
